molecular formula C14H18O3 B11872802 Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-2-yl)acetate CAS No. 402933-34-0

Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-2-yl)acetate

Cat. No.: B11872802
CAS No.: 402933-34-0
M. Wt: 234.29 g/mol
InChI Key: IHAWUOQWFRVIKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-2-yl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an indene ring system substituted with a methoxy group and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-2-yl)acetate typically involves the following steps:

    Formation of the Indene Ring: The indene ring can be synthesized through a series of cyclization reactions starting from suitable precursors such as benzyl derivatives.

    Esterification: The final step involves the esterification of the indene derivative with ethyl acetate. This can be done using acid catalysts such as sulfuric acid or through transesterification reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the indene ring, converting it to a more saturated form.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products:

    Oxidation: Formation of 2-(5-methoxy-2,3-dihydro-1H-inden-2-yl)acetic acid.

    Reduction: Formation of 2-(5-methoxy-2,3-dihydro-1H-inden-2-yl)ethanol.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-2-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-2-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The methoxy group and the indene ring system play crucial roles in binding to these targets, influencing their activity and leading to the desired biological effects. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-2-yl)acetate can be compared with other similar compounds such as:

    Ethyl 2-(5-methoxy-1H-indol-2-yl)acetate: Similar structure but with an indole ring instead of an indene ring.

    Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-2-yl)propanoate: Similar structure but with a propanoate group instead of an acetate group.

Uniqueness: The unique combination of the indene ring system with a methoxy group and an ethyl acetate moiety gives this compound distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

402933-34-0

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-2-yl)acetate

InChI

InChI=1S/C14H18O3/c1-3-17-14(15)8-10-6-11-4-5-13(16-2)9-12(11)7-10/h4-5,9-10H,3,6-8H2,1-2H3

InChI Key

IHAWUOQWFRVIKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CC2=C(C1)C=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.